(S)-1-(3-Chlorophenyl)ethanamine hydrochloride is classified as an aromatic amine and falls under the category of chiral amines. Its chirality is crucial for its applications in asymmetric synthesis, where it serves as a building block or chiral auxiliary in the production of various organic compounds .
The synthesis of (S)-1-(3-chlorophenyl)ethanamine hydrochloride can be achieved through several methods:
The molecular structure of (S)-1-(3-chlorophenyl)ethanamine hydrochloride features a two-carbon chain (ethanamine) with a chlorine-substituted phenyl group attached at one end. The compound's stereochemistry is defined by the configuration around its chiral center.
This structure indicates potential for hydrogen bonding due to the amine group, which may influence its biological activity.
(S)-1-(3-chlorophenyl)ethanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-1-(3-chlorophenyl)ethanamine hydrochloride primarily relates to its interactions with biological targets. As a chiral amine, it may influence neurotransmitter systems by acting on receptors or transporters associated with monoamines such as dopamine and norepinephrine.
Studies indicate that compounds similar to (S)-1-(3-chlorophenyl)ethanamine exhibit potential neuropharmacological effects, possibly due to their structural similarity to known psychoactive substances. This suggests that further research could elucidate specific pathways and interactions within neurological systems .
The physical and chemical properties of (S)-1-(3-chlorophenyl)ethanamine hydrochloride are essential for its application in research and industry:
These properties highlight its utility in various chemical processes and formulations .
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride has diverse applications across multiple fields:
Chiral benzylic amines represent a cornerstone of modern medicinal chemistry, serving as critical precursors to numerous bioactive molecules. Among these, (S)-1-(3-Chlorophenyl)ethanamine hydrochloride (CAS: 1213318-20-7) exemplifies a structurally optimized scaffold with broad utility in drug design. This compound features a stereogenic center at the benzylic carbon, where the chlorine atom at the meta-position of the aromatic ring confers distinct electronic and steric properties. Its molecular framework (C₈H₁₁Cl₂N, MW: 192.09) combines a primary amine functionality with a chiral methyl group, enabling versatile transformations into complex targets while maintaining stereochemical integrity [3] . The hydrochloride salt form enhances stability and crystallinity, addressing handling challenges associated with moisture-sensitive free amines [1].
The α-methylbenzylamine core—where a methyl group adjoins the chiral amine center—delivers three key advantages in drug design:
The meta-chloro substitution in (S)-1-(3-chlorophenyl)ethanamine further optimizes this scaffold:
Table 1: Influence of Halogen Substitution on Benzylic Amine Properties
Substituent Position | Boiling Point | Density (g/cm³) | Key Pharmaceutical Applications |
---|---|---|---|
3-Chloro (meta) | 112°C/13mmHg | 1.122 | GPR88 agonists, CNS agents [7] |
4-Chloro (para) | Not reported | Not reported | Antiviral intermediates |
2-Chloro (ortho) | Not reported | Not reported | Limited due to steric hindrance |
Recent studies highlight its role in GPR88 agonists targeting CNS disorders. The reversed amide derivatives of this scaffold exhibit enhanced binding to the allosteric site of GPR88—a GPCR linked to Parkinson’s and addiction disorders—validating its utility in neuropharmacology [7].
Stereochemical purity dictates the pharmacological profile of benzylic amines. The (S)-enantiomer of 1-(3-chlorophenyl)ethanamine frequently demonstrates superior target engagement versus its (R)-counterpart or racemate, as evidenced in GPR88 agonist studies [7]. This enantioselectivity arises from differential binding in chiral protein pockets:
Industrial production thus demands ≥98% enantiomeric excess (e.e.), achieved via:
Table 2: Enantioselective Synthesis Methods for Chiral 1-Arylethylamines
Method | Enantioselectivity (e.e.) | Catalyst/Agent | Substrate Flexibility |
---|---|---|---|
Acylase resolution | >99% | Rhodococcus equi DSM 10278 | Broad (aromatics) [2] |
Engineered transaminases | >99.95% | Evolved Arthrobacter sp. KNK168 | Moderate (ketones) [6] |
Cr(CO)₃ complexation | ≥95% | Arene-chromium-tricarbonyl | Narrow [4] |
The evolution of 3-chloro-α-methylbenzylamine synthesis reflects broader trends in chiral technology:
Table 3: Key Milestones in Chiral 1-(3-Chlorophenyl)ethylamine Development
Year | Advancement | Impact |
---|---|---|
1984 | Acylase screening from environmental samples [2] | Enabled enzymatic resolution with >99% e.e. |
2003 | MAO-N oxidase engineering for deracemization [6] | Expanded substrate scope to bulky aromatics |
2010 | Transaminase evolution for sitagliptin [6] | Demonstrated industrial scalability |
2024 | Cryo-EM-guided GPCR agonist design [7] | Validated target applications in neuropharmacology |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0